
2-(Bromomethyl)-3,5-dichloropyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3,5-dichloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide typically involves the bromination of 3,5-dichloropyridine. One common method is the reaction of 3,5-dichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions. The bromination reaction is carefully controlled to minimize the formation of by-products and ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3,5-dichloropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学的研究の応用
2-(Bromomethyl)-3,5-dichloropyridine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of new chemical bonds. The compound can also participate in radical reactions, where the bromine atom is involved in the initiation of radical chains.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-1-methylpiperidine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-Bromoethylamine hydrobromide
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-3,5-dichloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the dichloropyridine core provides stability and specificity in reactions, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C6H5Br2Cl2N |
|---|---|
分子量 |
321.82 g/mol |
IUPAC名 |
2-(bromomethyl)-3,5-dichloropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrCl2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H |
InChIキー |
AADQDIIASLOFBW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)CBr)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


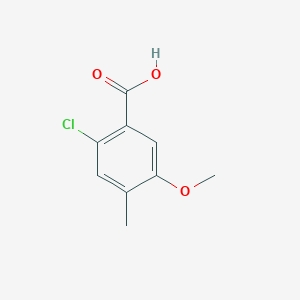
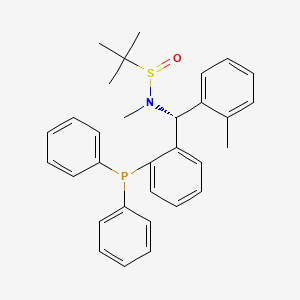
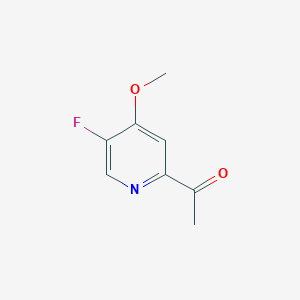
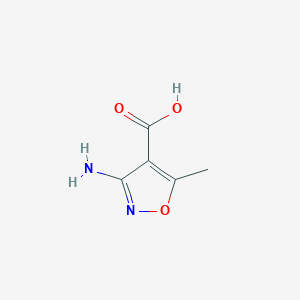
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)

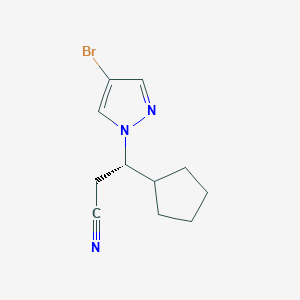
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)

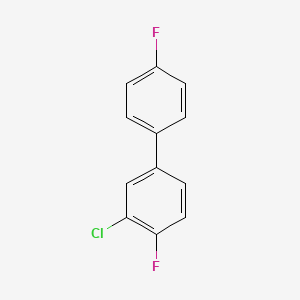
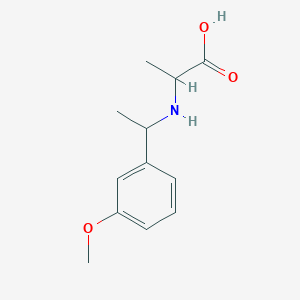

![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)

